molecular formula C16H11NO B3045552 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline CAS No. 109722-74-9

5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline

Cat. No.: B3045552
CAS No.: 109722-74-9
M. Wt: 233.26 g/mol
InChI Key: MOPKKHSEOPGEBJ-UHFFFAOYSA-N
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Description

5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline is a synthetic organic compound belonging to the class of indenoisoquinolines These compounds are known for their potential biological activities, particularly as inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the condensation of an appropriate indanone derivative with an isoquinoline derivative under acidic conditions. This is followed by cyclization and oxidation steps to form the desired indenoisoquinoline structure. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indenoisoquinolines.

Scientific Research Applications

5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly DNA.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The primary mechanism of action of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: Another topoisomerase I inhibitor but with a different chemical structure.

    Indotecan (NSC 724998): A derivative of indenoisoquinoline with similar biological activity.

    Indimitecan (NSC 725776): Another indenoisoquinoline derivative with potent anticancer activity.

Uniqueness

5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline is unique due to its synthetic accessibility and chemical stability compared to natural products like camptothecin. Additionally, it exhibits a different spectrum of activity and reduced susceptibility to drug resistance mechanisms, making it a valuable compound in the development of new therapeutic agents.

Properties

IUPAC Name

6,11-dihydroindeno[1,2-c]isoquinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(14)17-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPKKHSEOPGEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435704
Record name 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109722-74-9
Record name 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of homophthalic anhydride (324 mg, 2.0 mmol) in acetonitrile (15 mL) was added 2-cyanobenzyl bromide (431 mg, 2.0 mmol, 1.0 eq) and triethylamine (5 mL). The reaction was stirred under inert atmosphere at room temperature for 30 minutes, after which time a yellow precipitate appeared. The reaction mixture was then heated at reflux for 18 h and the resulting white precipitate was filtered, washed using acetonitrile (3×8 mL) and dried under vacuum to provide Compound 13a as a white crystalline solid. Yield=150 mg (32%).
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Name
O=c1[nH]c2c(c3ccccc13)C(O)c1ccccc1-2
Quantity
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reactant
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Synthesis routes and methods III

Procedure details

To a stirred solution of the alcohol 3a (0.35 g, 1.4 mmol) in trifluoroacetic acid (10 mL) was added at room temperature triethylsilane (0.812 g, 7 mmol) and the reaction mixture was stirred for 24 h. Trifluoroacetic acid was evaporated in vacuo and EtOAc was added to the resulting crude product. The resulting solid was filtered and washed with H2O and EtOAc to provide the above-titled compound 6 (0.285 g, 87%). 1H NMR (DMSO-D6): δ 3.89 (s, 2H), 7.30-7.47 (m, 3H), 7.59 (d, J=6.9 Hz, 1H), 7.72-7.74 (m, 2H), 7.98 (d, J=7.8 Hz, 1H), 8.23 (d, J=8.4 Hz, 1H), 12.31 (s, 1H); 13C NMR(DMSO-D6): δ 33.51, 116.50, 120.19, 124.01, 125.51, 125.55, 126.42, 127.50, 127.68, 128.56, 133.45, 136.39, 137.53, 140.18, 143.80, 163.46; MS (ES−): m/z 232.1 (M−1); Anal. Calcd for C16H11NO: C, 82.38; H, 4.75; N, 6.00. Found: C, 81.79; H, 4.45, N, 5.99.
Name
alcohol
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.812 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred suspension of 2 (40 g, 0.16 mol) in trifluoroacetic acid (2.5 L) was added triethylsilane (94 g, 0.8 mol) in small portions at room temperature and the reaction mixture was stirred for 96 h, during which time the reaction progress was monitored using TLC (eluent −5% MeOH/CH2Cl2). The reaction mixture was slowly poured on ice, filtered, washed with copious amounts of H2O and MeOH and dried in vacuo to provide the above-titled compound 6 (33.1 g, 88%), whose spectral data were identical to those of a sample of compound 6 that was obtained using Method I.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
[Compound]
Name
eluent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Reactant of Route 2
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Reactant of Route 3
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Reactant of Route 4
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Reactant of Route 5
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Reactant of Route 6
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline

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